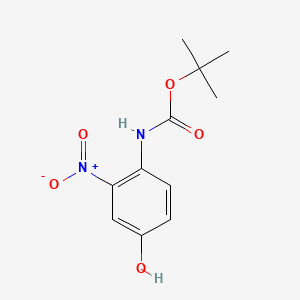

tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

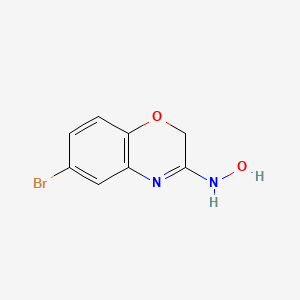

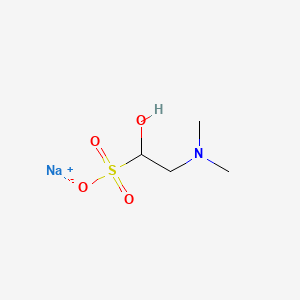

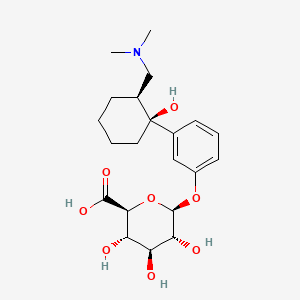

Tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate is a chemical compound with the molecular formula C11H14N2O5 . It has a molecular weight of 254.24 g/mol . The IUPAC name for this compound is tert-butyl 4-hydroxy-2-nitrophenylcarbamate .

Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group attached to a tert-butyl group and a 4-hydroxy-2-nitrophenyl group . The InChI code for this compound is 1S/C11H14N2O5/c1-11(2,3)18-10(15)12-8-5-4-7(14)6-9(8)13(16)17/h4-6,14H,1-3H3,(H,12,15) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a computed XLogP3 value of 2.2, indicating its lipophilicity . The compound has two hydrogen bond donors and five hydrogen bond acceptors . It has a topological polar surface area of 104 Ų and a complexity of 320 .Applications De Recherche Scientifique

Synthesis and Organic Chemistry Applications

tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate and its derivatives play a crucial role in organic synthesis, serving as intermediates for various biologically active compounds and for the synthesis of complex molecules. For instance, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a notable intermediate in the synthesis of omisertinib (AZD9291), an important drug for treating certain types of cancer. A rapid synthetic method has been developed for this compound, optimizing the process to achieve an 81% total yield across three steps (Zhao et al., 2017).

Furthermore, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, showcasing their utility as building blocks in organic synthesis due to their ability to undergo chemical transformations, including the reaction with organometallics to give N-(Boc)hydroxylamines (Guinchard et al., 2005).

Catalysis and Material Science

In the field of catalysis and material science, derivatives of this compound have been explored for their potential applications. For example, vanadium-catalyzed oxidation of tert-butyl N-hydroxycarbamate to tert-butyl nitrosoformate, followed by a Diels–Alder reaction with dienes, provides a general method for accessing functionalized 3,6-dihydro-2H-1,2-oxazines, showcasing the compound's utility in synthetic chemistry (Hoshino et al., 2012).

Environmental and Sensor Applications

The study of tert-butyl derivatives also extends to environmental applications and sensor technology. Novel non-symmetrical bifunctionally-substituted phthalonitriles and corresponding d-metal phthalocyaninates, derived from tert-butyl substituted compounds, have been synthesized. These materials demonstrate unique structural properties that make them suitable for use in sensorics, smart materials production, and as part of molecular magnets, indicating the versatility of this compound derivatives in advanced material science applications (Vashurin et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of eye contact (P305+P338), and removing contact lenses if present and easy to do (P351) .

Propriétés

IUPAC Name |

tert-butyl N-(4-hydroxy-2-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-11(2,3)18-10(15)12-8-5-4-7(14)6-9(8)13(16)17/h4-6,14H,1-3H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGKSSMRZFWQMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701165553 |

Source

|

| Record name | Carbamic acid, (4-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201811-20-3 |

Source

|

| Record name | Carbamic acid, (4-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201811-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (4-hydroxy-2-nitrophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B592070.png)

![[4-(Hydroxymethyl)pyridin-3-yl]methanol](/img/structure/B592073.png)